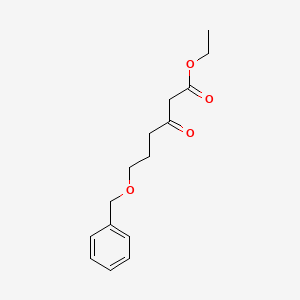
5-Hydroxy-2-methoxycarbonylaminobenzimidazole; 5-HydroxyMBC; 5-Hydroxycarbendazim; Methyl 5-hydroxybenzimidazol-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-methoxycarbonylaminobenzimidazole, also known as 5-HydroxyMBC, 5-Hydroxycarbendazim, or Methyl 5-hydroxybenzimidazol-2-ylcarbamate, is a chemical compound with the molecular formula C9H9N3O3. It is a derivative of benzimidazole and is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methoxycarbonylaminobenzimidazole typically involves the reaction of 5-hydroxybenzimidazole with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base such as sodium hydroxide .
Industrial Production Methods
Industrial production of 5-Hydroxy-2-methoxycarbonylaminobenzimidazole follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-methoxycarbonylaminobenzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of 5-hydroxybenzimidazole-2-carboxylic acid.
Reduction: Formation of 5-amino-2-methoxycarbonylaminobenzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
5-Hydroxy-2-methoxycarbonylaminobenzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-methoxycarbonylaminobenzimidazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbendazim: A widely used fungicide with a similar structure but lacks the hydroxyl group.
Albendazole: An anthelmintic drug with a similar benzimidazole core but different substituents.
Mebendazole: Another anthelmintic drug with a similar structure but different functional groups.
Uniqueness
5-Hydroxy-2-methoxycarbonylaminobenzimidazole is unique due to the presence of both hydroxyl and methoxycarbonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H20O4 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
ethyl 3-oxo-6-phenylmethoxyhexanoate |
InChI |
InChI=1S/C15H20O4/c1-2-19-15(17)11-14(16)9-6-10-18-12-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 |
Clé InChI |
ZGGLXDWYBLNMDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


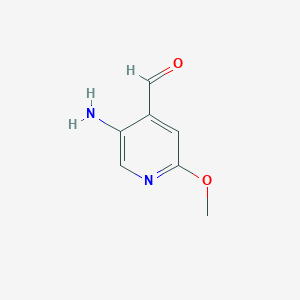
![[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP)](/img/structure/B13452943.png)

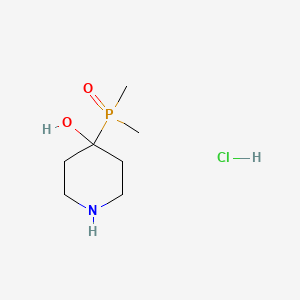
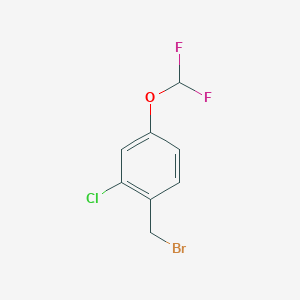

![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)
![1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)
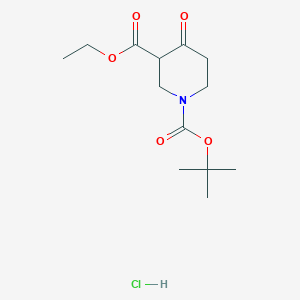
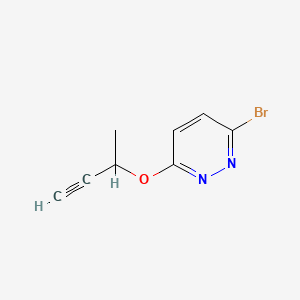
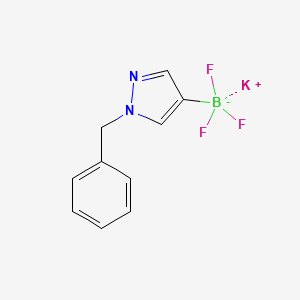
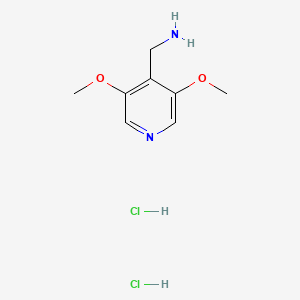
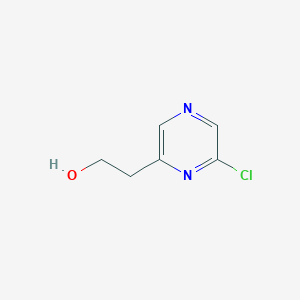
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
